molecular formula C9H13ClN2O3 B1461120 5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride CAS No. 1803605-04-0

5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride

Cat. No.: B1461120
CAS No.: 1803605-04-0
M. Wt: 232.66 g/mol
InChI Key: RMRFKHBLLVSCRH-UHFFFAOYSA-N
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Description

5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O3 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating enzyme activity. The oxazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further influencing protein function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect the transcription of specific genes by interacting with transcription factors or chromatin-modifying enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. It may also interact with DNA or RNA, affecting transcription and translation processes. These interactions can lead to changes in cellular function and overall biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted through urine or bile. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, it may bind to intracellular proteins or organelles, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRFKHBLLVSCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=NO2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Reactant of Route 2
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Reactant of Route 4
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Reactant of Route 5
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Reactant of Route 6
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.